Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
Description
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl 2-(6-chloro-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
UINGNMLITCBLFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation and Esterification Approaches
The most widely reported method for synthesizing methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves sequential alkylation and esterification steps starting from 6-chloro-1H-indole derivatives. A representative pathway includes:
-
N-Methylation of 6-Chloroindole :
Treatment of 6-chloro-1H-indole with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C yields 6-chloro-1-methyl-1H-indole . This step typically achieves >85% conversion within 2–4 hours . -
Acetic Acid Sidechain Introduction :
The 3-position of the indole ring is subsequently functionalized via Friedel-Crafts alkylation using chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst . This generates 2-chloro-1-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-one as an intermediate. -
Esterification :
Reaction of the chlorinated intermediate with methanol (CH₃OH) under basic conditions (e.g., potassium carbonate, K₂CO₃) in refluxing tetrahydrofuran (THF) produces the target ester . Typical reaction conditions and yields are summarized below:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, DMF | 0–25°C, 2–4 h | 85–92 |
| Alkylation | ClCH₂COCl, AlCl₃, DCM | 0°C to rt, 6–8 h | 68–75 |
| Esterification | CH₃OH, K₂CO₃, THF | Reflux, 12 h | 78–84 |
Key challenges in this route include controlling regioselectivity during the Friedel-Crafts reaction and minimizing dimerization of reactive intermediates .
Microwave-Assisted One-Pot Synthesis
Recent advancements in energy-efficient synthesis have enabled the development of a microwave-assisted protocol that consolidates multiple steps into a single reaction vessel:
-
Reaction Setup :
A mixture of 6-chloro-1H-indole (1.0 equiv), methyl bromoacetate (1.2 equiv), and 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) in acetonitrile is irradiated at 120°C for 20–30 minutes . -
In Situ N-Methylation :
Simultaneous N-methylation is achieved by adding dimethyl sulfate ((CH₃O)₂SO₂) during the microwave cycle, leveraging the polar reaction medium to enhance reaction kinetics .
Optimized Parameters :
-
Microwave power: 300 W
-
Pressure: 250 psi
-
Cooling: Rapid quench to 25°C post-irradiation
This method reduces total synthesis time from 18–24 hours (conventional) to <1 hour while maintaining yields of 70–75% . Comparative analysis shows significant reductions in byproduct formation compared to thermal methods .
Continuous Flow Microreactor Techniques
To address stability issues with reactive intermediates, microflow technologies have been adapted for large-scale production:
System Configuration :
-
Two micromixer modules (T-type, 500 µm diameter)
-
PTFE tubing reactors (1.0 mm ID, 10 m length)
-
Temperature-controlled zones (0°C and 25°C)
Process Flow :
-
Stream A : 6-Chloro-1-methyl-1H-indole (0.5 M in DCM) + AlCl₃ (1.2 equiv)
-
Stream B : Chloroacetyl chloride (0.6 M in DCM)
-
Mixing at 0°C → Formation of acylium ion intermediate
-
Methanol quench at 25°C → Immediate esterification
This approach achieves 82% yield with residence times of <2 minutes per step, effectively suppressing oligomerization side reactions observed in batch processes .
Biocatalytic Alternatives
Emerging enzymatic methods utilize modified lipases for the esterification step:
Procedure :
-
Substrate: 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid
-
Catalyst: Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor: Methyl acetate (2.0 equiv)
-
Solvent: tert-Butyl methyl ether (TBME)
-
Conditions: 40°C, 24 h, 300 rpm shaking
Performance Metrics :
-
Conversion: 91%
-
Enzyme recyclability: >5 cycles with <10% activity loss
This green chemistry approach eliminates the need for harsh acids/bases and reduces waste generation compared to traditional esterification methods .
Comparative Analysis of Methodologies
A systematic evaluation of the four primary methods reveals critical trade-offs:
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 18–24 h | 78–84 | 95–97 | Pilot-scale |
| Microwave-Assisted | 0.5–1 h | 70–75 | 92–94 | Lab-scale |
| Microreactor | 0.5 h | 82 | 98–99 | Industrial |
| Biocatalytic | 24 h | 91 | 99+ | Lab-scale |
Microreactor technology currently offers the best balance of speed, yield, and scalability for industrial applications, while biocatalytic methods show promise for high-purity pharmaceutical synthesis .
Characterization and Quality Control
Critical analytical data for verifying successful synthesis:
Spectroscopic Profiles :
-
¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.81 (s, 3H, NCH₃), 3.92 (s, 2H, CH₂CO), 6.92–7.45 (m, 3H, aromatic)
Chromatographic Standards :
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O/THF | 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid | ~85%2 |
| Basic hydrolysis | NaOH, MeOH/H₂O | Same as above | ~90%2 |
This reaction is critical for generating bioactive carboxylic acid derivatives2.
Nucleophilic Aromatic Substitution (NAS) at Chlorine
The 6-chloro substituent participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 6-Aryl-substituted indole |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | 6-Amino-substituted indole |
These reactions require high temperatures (80–120°C) and are facilitated by electron-withdrawing groups32.
Electrophilic Substitution on the Indole Ring
The indole’s 4- and 7-positions are activated for electrophilic attack despite electron-withdrawing substituents:
| Reaction | Reagents | Site |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Position |
| Sulfonation | SO₃, H₂SO₄ | 7-Position |
The N-methyl group enhances ring stability, reducing oligomerization risks3.
Functionalization via Ester Derivatives
The ester group serves as a handle for further transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄ | 2-(6-Chloro-1-methyl-1H-indol-3-yl)ethanol |
| Amide Formation | NH₃, EDCI/HOBt | Corresponding acetamide |
Microflow-Enhanced Reactions
Microflow reactors optimize reactions involving unstable intermediates (e.g., (indol-3-yl)methyl cations), minimizing side products like dimers3.
Stability and Reaction Optimization
-
Thermal Stability : The compound decomposes above 200°C, requiring controlled conditions for high-temperature reactions[^3].
-
pH Sensitivity : The ester group hydrolyzes rapidly under strongly acidic/basic conditions, necessitating neutral pH for storage2.
Comparative Reactivity of Analogues
| Compound | Chlorine Position | Reactivity with NAS |
|---|---|---|
| Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 5 | Lower |
| Methyl 2-(7-chloro-1H-indol-3-yl)acetate | 7 | Moderate |
The 6-chloro derivative exhibits superior reactivity in cross-coupling due to electronic and steric factors32.
Footnotes
Scientific Research Applications
Biological Activities
Research indicates that indole derivatives, including methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate, exhibit a range of biological activities:
- Antimicrobial Activity :
- Antitumor Properties :
- Neuropharmacological Effects :
Case Study 1: Antimicrobial Evaluation
A study conducted on various indole derivatives, including this compound, demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, influencing biological processes. For instance, indole derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound is compared to structurally related indole derivatives (Table 1), focusing on substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison of Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate with Analogs
Substituent Effects on Physicochemical Properties
- Chloro vs. Methoxy Groups : The 6-chloro substituent in the target compound increases lipophilicity and electron-withdrawing effects compared to the 5-methoxy group in the analog from . Methoxy groups enhance solubility but reduce metabolic stability .
- Positional Isomerism : The 5-chloro analog (CAS 74339-45-0) lacks the 1-methyl group, making it more susceptible to oxidation at the N1 position. The 6-chloro substitution in the target compound may influence π-π stacking interactions in biological systems .
- Ester vs. Oxoacetate : Methyl 2-(1H-indol-3-yl)-2-oxoacetate (3o) contains a ketone group, which reduces steric hindrance but increases reactivity compared to the acetate ester in the target compound .
Biological Activity
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique indole structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and related research findings.
- Molecular Formula : C₁₁H₁₀ClNO₂
- Molecular Weight : 239.68 g/mol
- CAS Number : 53859-25-9
- LogP : 2.54
These properties contribute to its solubility and permeability, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activities. Studies have shown that these compounds can possess both antibacterial and antifungal effects, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The compound has been investigated for its anticancer properties. The indole moiety is known to influence various biological pathways related to cancer cell proliferation and apoptosis. Specifically, this compound may inhibit key enzymes involved in tumor growth, including Glycogen Synthase Kinase 3β (GSK-3β), which is overexpressed in certain cancers .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following potential pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells through mitochondrial pathways.
- Antioxidant Activity : The compound could exhibit antioxidant properties, reducing oxidative stress within cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar indole derivatives is essential.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | 1912-33-0 | 0.96 |
| Methyl 2-(1-methyl-1H-indol-3-yl)acetate | 58665-00-2 | 0.95 |
| Ethyl 2-(1H-indol-3-yl)acetate | 77882–5 | 0.96 |
| Methyl 3-(1H-indol-3-yl)propanoate | 5548–09–4 | 0.96 |
| Methyl 2-(5-chloroindolyl)-acetate | 74339–45–0 | 0.88 |
The unique chloro substitution at the sixth position of the indole ring may enhance the selectivity and efficacy of this compound compared to other derivatives lacking this modification .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on GSK-3β, with some derivatives showing IC50 values as low as . This suggests a strong potential for development as anticancer agents .
- Antimicrobial Assays : In vitro assays indicated that methyl indole derivatives could inhibit the growth of various bacterial strains, showcasing their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves indole functionalization at the 3-position. A common approach is acetylation of 6-chloro-1-methylindole using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetate group. Optimization parameters include:
- Temperature : Maintaining 0–5°C during acetylation to minimize side reactions.
- Catalyst : Lewis acids like ZnCl₂ may enhance regioselectivity.
- Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis.
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
- First Aid : In case of contact, rinse eyes with water for 15 minutes; wash skin with soap and water. Ensure eyewash stations and showers are accessible .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies indole protons (δ 7.1–7.5 ppm) and methyl/acetate groups (δ 2.1–3.8 ppm). Discrepancies in splitting patterns may arise from tautomerism; use variable-temperature NMR to confirm assignments .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
- Mass Spec : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 238.0495 (C₁₂H₁₂ClNO₂). Cross-check with theoretical values to resolve impurities .
Advanced Research Questions
Q. What crystallographic techniques are suitable for determining the molecular structure of this compound, and how can SHELX programs be applied in refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion.
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods. SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, torsions).
- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³). Use WinGX for visualization and ORTEP for ellipsoid plots .
Q. How can computational chemistry predict the reactivity or electronic properties of this indole derivative?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for derivatization.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust protonation states (pH 7.4) and solvation models (e.g., PBS) for accuracy .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli to establish reproducibility.
- Control Experiments : Compare with structurally similar analogs (e.g., 6-methoxy or 5-bromo derivatives) to isolate electronic effects.
- Metabolic Stability : Use LC-MS/MS to assess compound degradation in serum over 24 hours, correlating stability with observed bioactivity .
Q. How does the chloro-substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC at pH 2 (simulated gastric fluid), 7.4 (blood), and 10 (intestinal).
- Mechanistic Insight : Chloro groups increase electron-withdrawing effects, accelerating hydrolysis in basic conditions. Use Arrhenius plots to model temperature-dependent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
